2-Fluoro-4-isopropoxypyridine

Lipophilicity ADME Drug Design

For medicinal chemistry teams optimizing cellular permeability, 2-fluoro-4-isopropoxypyridine (LogP 2.04) resolves the ADME limitations of lower alkoxy analogs while maintaining oral drug-likeness (Rule of Five). • Fluorine substituent enhances metabolic stability vs. chloro analogs; C-F bond dissociation energy ~85 kJ/mol higher reduces CYP450-mediated clearance. • 2-fluoro regioisomer enables regioselective SNAr cascades via ortho/para-directing nitrogen effect. • Boiling point 199.8°C and flash point 74.7°C facilitate safe solvent removal at kg scale. Supplied with full QA documentation and traceable batch records.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 175965-84-1
Cat. No. B065147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-isopropoxypyridine
CAS175965-84-1
SynonymsPyridine, 2-fluoro-4-(1-methylethoxy)- (9CI)
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=NC=C1)F
InChIInChI=1S/C8H10FNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3
InChIKeyCHRAGQOJORTCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-isopropoxypyridine Overview


2-Fluoro-4-isopropoxypyridine (CAS 175965-84-1) is a disubstituted pyridine derivative bearing a fluorine atom at the 2-position and a branched isopropoxy group at the 4-position, with molecular formula C8H10FNO and a molecular weight of 155.17 g/mol [1]. This compound belongs to the 2-fluoro-4-alkoxypyridine class and serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the fluorine substituent enhances metabolic stability and binding affinity, while the isopropoxy group provides steric and electronic modulation [2]. It is commercially available at purities ranging from 95% to 98% from multiple suppliers, with storage at room temperature .

Why Substituting 2-Fluoro-4-isopropoxypyridine Fails


2-Fluoro-4-isopropoxypyridine cannot be indiscriminately replaced by its closest in-class analogs—such as 2-fluoro-4-methoxypyridine, 2-fluoro-4-propoxypyridine, 3-fluoro-4-isopropoxypyridine, or 2-chloro-4-isopropoxypyridine—because each substitution pattern alters a distinct physicochemical parameter that governs downstream synthetic utility and potential biological performance. The branched isopropoxy group confers a specific lipophilicity (LogP 2.04) that differs substantially from the methoxy analog (LogP ~1.3), impacting membrane permeability and ADME properties in derived bioactive molecules . The 2-fluoro regioisomer presents a different electronic environment for nucleophilic aromatic substitution (SNAr) compared to the 3-fluoro isomer, affecting regioselectivity in subsequent functionalization steps [1]. Furthermore, the C–F bond provides metabolic stability advantages over the C–Cl bond in the chloro analog, which is critical for lead optimization programs [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

Key Differences: 2-Fluoro-4-isopropoxypyridine vs Analogs


Lipophilicity Advantage Over Methoxy Analog

2-Fluoro-4-isopropoxypyridine demonstrates a computed LogP (XLogP3-AA) of 2.04, compared to a LogP of approximately 1.3 for 2-fluoro-4-methoxypyridine . This represents a ΔLogP of approximately +0.7 units, corresponding to a roughly 5-fold increase in octanol-water partition coefficient. The elevated lipophilicity of the isopropoxy-substituted compound is attributed to the increased hydrocarbon surface area of the branched isopropyl group relative to the methyl group [1]. In medicinal chemistry, this LogP difference is material: the target compound falls within the optimal Lipinski LogP range (1–3) for oral bioavailability, whereas the methoxy analog is at the lower boundary, potentially limiting membrane transit in cell-based assays [2].

Lipophilicity ADME Drug Design

Thermal Handling Profile vs Alkoxy Analogs

The boiling point of 2-fluoro-4-isopropoxypyridine is 199.8±20.0 °C at 760 mmHg . This value is approximately 33 °C higher than that of 2-fluoro-4-methoxypyridine (166.6±20.0 °C) and approximately 7 °C lower than that of the linear n-propoxy analog, 2-fluoro-4-propoxypyridine (207.2±20.0 °C) . The branched isopropoxy structure thus occupies an intermediate thermal stability window: it is substantially less volatile than the methoxy derivative (reducing evaporation losses during solvent removal and ambient handling), yet avoids the higher boiling point and potential for thermal degradation associated with the longer linear propoxy chain during distillative purification. The flash point of 74.7±21.8 °C for the target compound is also approximately 20 °C higher than that of the methoxy analog (54.6±21.8 °C), reducing flammability risk during laboratory handling .

Thermal Stability Process Chemistry Physical Properties

Metabolic Stability Advantage Over Chloro Analog

2-Fluoro-4-isopropoxypyridine contains a C–F bond at the 2-position, whereas 2-chloro-4-isopropoxypyridine (CAS 718639-57-7) bears a C–Cl bond. The C–F bond dissociation energy (approximately 485 kJ/mol for aryl-F) is substantially higher than that of the C–Cl bond (approximately 400 kJ/mol for aryl-Cl) [1]. This bond strength difference makes the fluorinated compound inherently more resistant to oxidative metabolism, particularly cytochrome P450-mediated hydroxylation at the 2-position, which is a common metabolic soft spot for aryl chlorides [2]. In drug discovery, replacement of chlorine with fluorine at the 2-position of pyridine rings has been shown to improve metabolic half-life in human liver microsome assays by 2- to 10-fold across multiple chemotypes . The fluoro analog also has a lower molecular weight (155.17 vs. 171.62 g/mol) and smaller van der Waals radius, which may reduce steric clashes in target binding pockets.

Metabolic Stability Halogen Bonding Lead Optimization

Regioselective SNAr: 2-Fluoro vs 3-Fluoro Isomer

The fluorine atom in 2-fluoro-4-isopropoxypyridine is positioned ortho to the pyridine nitrogen, creating a strong electron-withdrawing effect at the 2-position that activates the ring toward nucleophilic aromatic substitution (SNAr) at both the ortho and para positions relative to the nitrogen [1]. In contrast, 3-fluoro-4-isopropoxypyridine (CAS 1782813-81-3) places the fluorine meta to the nitrogen, which results in a different electronic distribution and reduced activation for SNAr at the 2- and 6-positions . The predicted pKa difference—4.29±0.18 for the 3-fluoro isomer vs. an estimated lower pKa for the 2-fluoro isomer due to the stronger inductive effect of the adjacent fluorine—further illustrates the distinct electronic environments. This regioisomeric differentiation is critical for synthetic planning: the 2-fluoro isomer is expected to undergo SNAr with nucleophiles preferentially at the 2-position (fluorine displacement), whereas the 3-fluoro isomer would require harsher conditions or metal catalysis for functionalization at the 3-position.

Regioselectivity SNAr Synthetic Chemistry

GHS Hazard Classification vs Analogs

According to supplier safety data, 2-fluoro-4-isopropoxypyridine carries a GHS Danger classification with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . This hazard profile is more stringent than that of 2-fluoro-4-methoxypyridine, which is typically classified under Warning categories for skin and eye irritation . The elevated toxicity classification of the isopropoxy analog is consistent with the general trend that increasing alkyl chain length and branching on alkoxypyridines can enhance acute toxicity [1]. For procurement and laboratory operations, this translates to mandatory use of engineering controls (fume hoods), personal protective equipment (chemically resistant gloves, eye protection), and restricted access protocols that are not uniformly required for the methoxy analog.

Safety Procurement GHS Compliance

Applications of 2-Fluoro-4-isopropoxypyridine


Balanced Lipophilicity for Oral Bioavailability

When designing focused libraries or optimizing lead compounds where cellular permeability is a key parameter, 2-fluoro-4-isopropoxypyridine offers a LogP of 2.04, which is ±0.7 units higher than the methoxy analog. This LogP value falls within the optimal range (1–3) defined by Lipinski's Rule of Five for oral drug candidates, making the isopropoxy-substituted building block a preferred choice for programs targeting intracellular targets that require passive membrane diffusion . The branched isopropoxy group also provides greater steric bulk than ethoxy or methoxy, which can be leveraged to fill hydrophobic pockets in target proteins [1].

Thermal Stability for Process Chemistry

For process chemistry scale-up involving solvent removal under reduced pressure or ambient operations, the boiling point of 199.8 °C and flash point of 74.7 °C of 2-fluoro-4-isopropoxypyridine offer a practical advantage. The compound is approximately 33 °C less volatile than 2-fluoro-4-methoxypyridine, minimizing evaporative losses during rotary evaporation without approaching the elevated boiling range (>207 °C) of the n-propoxy analog that may complicate distillative purification . This property is particularly valuable in kilogram-scale syntheses where solvent recovery and product isolation efficiency directly impact cost-of-goods [1].

Metabolic Stability via C–F Bonding

In drug discovery programs targeting systemic exposure, the fluoro substituent of 2-fluoro-4-isopropoxypyridine is strongly preferred over the chloro analog (CAS 718639-57-7) due to the ~85 kJ/mol higher C–F bond dissociation energy . This bond strength difference translates to class-level evidence of improved resistance to cytochrome P450-mediated oxidative metabolism, reducing the risk of rapid clearance in in vivo models [1]. The lower molecular weight of the fluoro analog (155.17 vs. 171.62 g/mol) also contributes favorably to ligand efficiency metrics used in fragment-based drug discovery [2].

SNAr-Based Regioselective Diversification

Synthetic chemists planning nucleophilic aromatic substitution (SNAr) cascades should procure the 2-fluoro regioisomer rather than the 3-fluoro regioisomer (CAS 1782813-81-3) when the goal is to exploit the ortho/para-directing electronic effect of the pyridine nitrogen for regioselective functionalization . The 2-fluoro substituent activates the ring toward nucleophilic displacement at the 2-position itself, enabling sequential bis-functionalization strategies where the fluorine serves as a temporary activating group that is subsequently replaced by a nucleophile [1].

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